molecular formula C8H12N2O2 B1611416 Ethyl 5-ethyl-1H-imidazole-2-carboxylate CAS No. 1171124-65-4

Ethyl 5-ethyl-1H-imidazole-2-carboxylate

Cat. No. B1611416
CAS RN: 1171124-65-4
M. Wt: 168.19 g/mol
InChI Key: QFBQZDDWPFZPSS-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Ethyl 5-ethyl-1H-imidazole-2-carboxylate is a solid at room temperature. It should be stored in a dry environment . The molecular weight of this compound is 168.2 .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-ethyl-1H-imidazole-2-carboxylate serves as a valuable building block in medicinal chemistry. Its imidazole ring is a core structure in many therapeutic agents due to its resemblance to biologically significant molecules like histidine and histamine . This compound can be used to synthesize derivatives with potential antibacterial, antifungal, and anti-inflammatory properties, contributing to the development of new medications.

Drug Discovery

In drug discovery, this compound’s versatility is crucial for creating libraries of molecules for high-throughput screening . Its ability to easily undergo chemical transformations allows researchers to rapidly generate diverse analogs, which can be tested for pharmacological activity, leading to the identification of new drug candidates.

Organic Synthesis

Ethyl 5-ethyl-1H-imidazole-2-carboxylate is instrumental in organic synthesis, particularly in the construction of complex molecules . It can participate in various reactions, including cycloadditions and substitutions, to create imidazole derivatives that are prevalent in a wide range of organic compounds.

Material Science

In material science, the compound finds use in the synthesis of novel materials with potential electronic, optical, or catalytic properties . Its ability to act as a ligand for metal ions can lead to the formation of coordination complexes with unique characteristics suitable for advanced material applications.

Catalysis Reactions

The imidazole ring of Ethyl 5-ethyl-1H-imidazole-2-carboxylate can facilitate catalysis reactions, particularly as a ligand in transition metal catalysts . These catalysts can be employed in various organic transformations, enhancing reaction rates and selectivity, which is vital for efficient chemical synthesis.

Pharmaceutical Synthesis

This compound is also significant in pharmaceutical synthesis, where it can be used to create imidazole-containing drugs . These drugs have a broad spectrum of biological activities, making them valuable for treating a variety of diseases. The compound’s reactivity enables the introduction of various functional groups, tailoring the molecules for desired therapeutic effects.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 5-ethyl-1H-imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-6-5-9-7(10-6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBQZDDWPFZPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566632
Record name Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-ethyl-1H-imidazole-2-carboxylate

CAS RN

1171124-65-4
Record name Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium acetate (9.3 g, 113.4 mmol) was added to a solution of 1-amino-butan-2-one hydrochloride (3.41 g, 27.60 mmol) and ethyl imino(methylthio)acetate tetrafluoroborate (7.45 g, 31.84 mmol) synthesized according to the method described in the document (J. Med. Chem., 38, 1995, 2196-2201) in acetic acid (120 mL), and the mixture was stirred at 100° C. for four hours. The reaction solution was concentrated under reduced pressure and then saturated aqueous sodium bicarbonate solution was added to the reaction solution, followed by extraction with ethyl acetate. Then, the organic layer was washed with brine and dried over anhydrous sodium sulfate. Following concentration under reduced pressure, the residue was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=5/1, 2/1, 1/2) to obtain 3.35 g of the title compound as a pale yellow solid (72%).
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step One
Name
ethyl imino(methylthio)acetate tetrafluoroborate
Quantity
7.45 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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